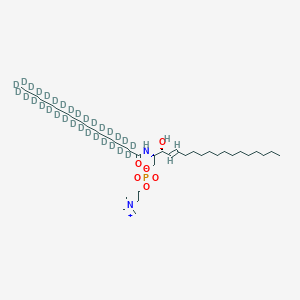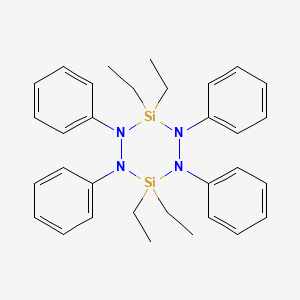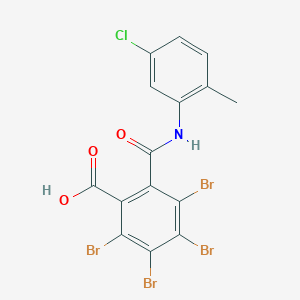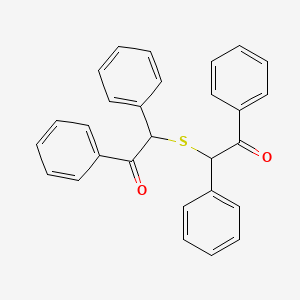
1-(3-Bromophenyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-methylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylureas, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromophenyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-3-methylurea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the urea moiety play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-methylurea can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methylurea: This compound has the bromine atom in the para position, which can affect its reactivity and binding properties.
1-(3-Chlorophenyl)-3-methylurea: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and biological activity.
1-(3-Bromophenyl)-3-ethylurea: The substitution of a methyl group with an ethyl group can influence the compound’s steric and electronic properties.
Properties
CAS No. |
20940-44-7 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-methylurea |
InChI |
InChI=1S/C8H9BrN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
WSWUINCWBBKAGN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)
![2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11940583.png)


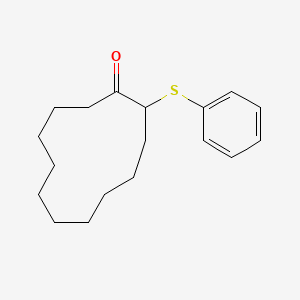
![azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B11940610.png)
![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
